

An In-depth Technical Guide to Ethyl 3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3,5-dinitrobenzoate*

Cat. No.: *B1581897*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 3,5-dinitrobenzoate**, covering its chemical and physical properties, synthesis, analytical methods, and known applications. All quantitative data is summarized in structured tables for ease of reference, and key experimental protocols are detailed.

CAS Number: 618-71-3[\[1\]](#)[\[2\]](#)

Ethyl 3,5-dinitrobenzoate is an organic compound primarily used in analytical chemistry as a derivatizing agent to identify alcohols.[\[3\]](#) It is the ethyl ester of 3,5-dinitrobenzoic acid.[\[2\]](#)

Physicochemical Properties

The key physical and chemical properties of **Ethyl 3,5-dinitrobenzoate** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₈ N ₂ O ₆	[4] [2]
Molecular Weight	240.17 g/mol	[4] [1] [2]
Appearance	Solid	[1] [5]
Melting Point	94-95 °C	[1] [5]
Boiling Point	367.1 - 382.88 °C	
Density	~1.433 g/cm ³	
Calculated LogP	2.72610	
Calculated Water Solubility (log10WS)	-3.43 mol/L	[6]

Safety and Hazard Information

Ethyl 3,5-dinitrobenzoate is classified as harmful if swallowed. Appropriate safety precautions should be taken during handling.

Hazard Class	GHS Pictogram	Hazard Statement	Precautionary Statements
Acute toxicity, oral (Category 4)	GHS07 (Exclamation mark)	H302: Harmful if swallowed	P264, P270, P301+P317, P330, P501

Data sourced from PubChem.[\[4\]](#)

Experimental Protocols

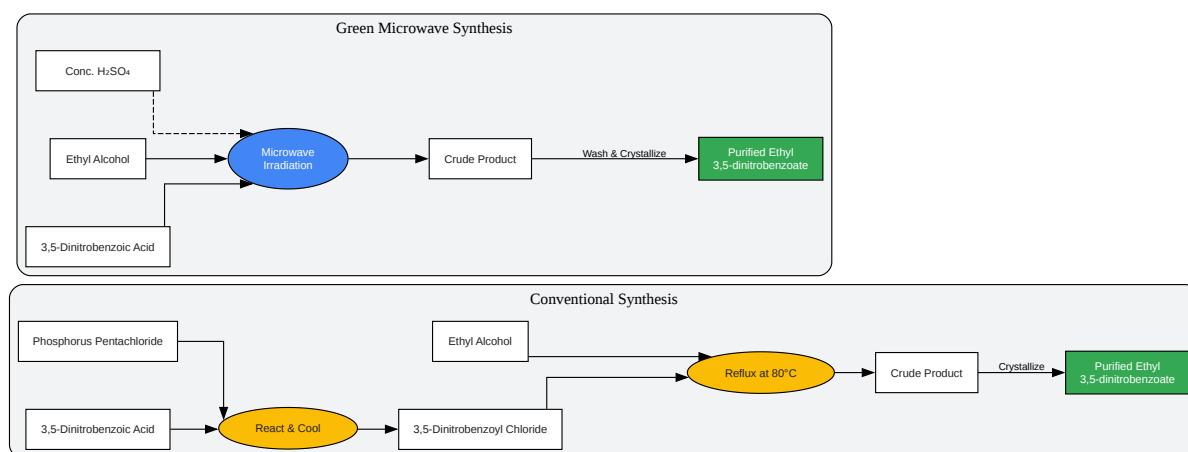
Detailed methodologies for the synthesis and analysis of **Ethyl 3,5-dinitrobenzoate** are provided below.

Synthesis Protocols

Two primary methods for the synthesis of **Ethyl 3,5-dinitrobenzoate** are described: a conventional method and a green, microwave-assisted method.

1. Conventional Synthesis via Acyl Chloride

This method involves a two-step process starting from 3,5-dinitrobenzoic acid.

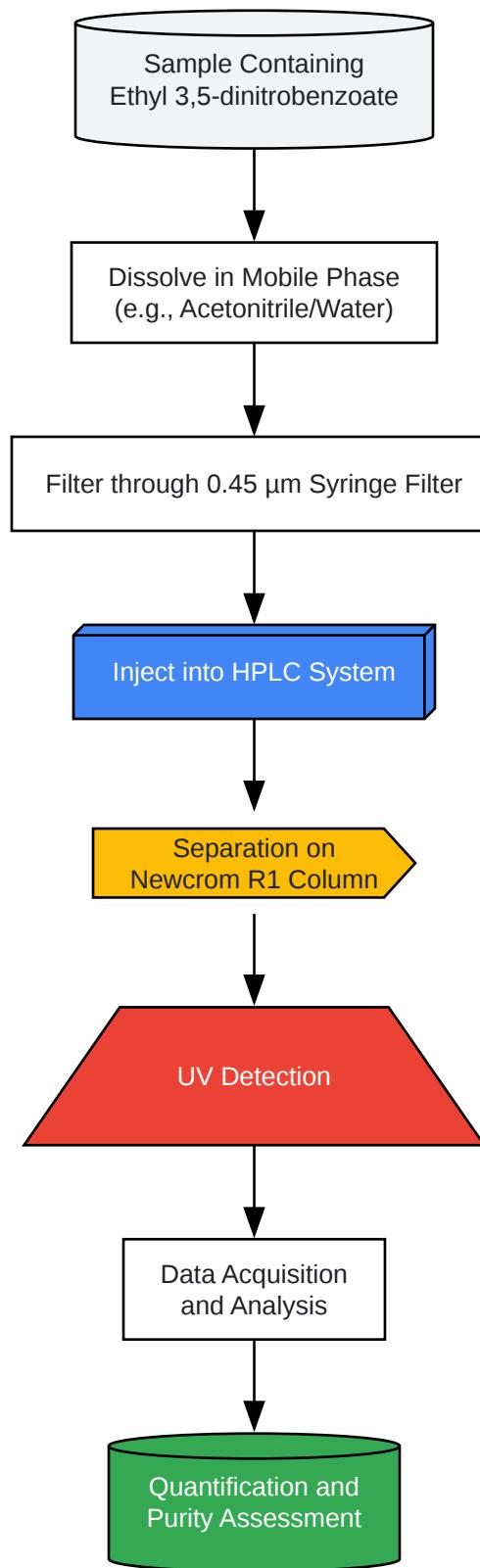

- Step 1: Formation of 3,5-dinitrobenzoyl chloride
 - In a dry reaction vessel, gently warm a mixture of 5 g of 3,5-dinitrobenzoic acid and 5 g of phosphorus pentachloride.
 - Allow the mixture to cool. The resulting solid dinitrobenzoyl chloride is separated from the phosphorus oxychloride by pressing on a porous plate.[7]
- Step 2: Esterification
 - Treat the crude 3,5-dinitrobenzoyl chloride with 5 ml of ethyl alcohol.
 - Heat the mixture under reflux to approximately 80°C for 10 minutes.[7]
 - The resulting product, **Ethyl 3,5-dinitrobenzoate**, is then purified by crystallization from 60% alcohol.[7]

2. Green Synthesis: Microwave-Assisted Direct Esterification

This method avoids the use of hazardous reagents like phosphorus pentachloride and significantly reduces reaction time.

- In a microwave-safe vessel, mix 3,5-dinitrobenzoic acid with ethyl alcohol.
- Add a few drops of concentrated sulfuric acid to act as a catalyst.
- Irradiate the mixture in a microwave reactor. The reaction is typically completed in less than 10 minutes.
- After cooling, the crude product is poured into ice-cold water.

- The precipitate is washed with a sodium bicarbonate solution to neutralize any remaining acid.
- The final product is purified by recrystallization from a suitable solvent.


[Click to download full resolution via product page](#)

Caption: Comparison of conventional and green synthesis workflows.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Ethyl 3,5-dinitrobenzoate can be effectively analyzed using a reverse-phase HPLC method.

- Column: Newcrom R1 column.[\[8\]](#)
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[\[8\]](#)
 - For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[\[8\]](#)
- Detection: UV detection is suitable for this compound due to the presence of nitroaromatic chromophores.
- Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for HPLC analysis.

Applications

The primary applications of **Ethyl 3,5-dinitrobenzoate** are rooted in its chemical reactivity and physical properties.

- Derivatizing Agent: Its most common use is in qualitative organic analysis. Alcohols, which are often liquids, can be reacted with 3,5-dinitrobenzoyl chloride (derived from the parent acid) to form solid ester derivatives like **Ethyl 3,5-dinitrobenzoate**. These crystalline solids have sharp, well-defined melting points, which aid in the identification of the original alcohol. [\[3\]](#)
- Polymer Stabilizer: It has been reported for use as a stabilizer for polymers and plastics. [\[2\]](#)
- Research Applications: The compound is used in physical organic chemistry research, for example, in forming charge transfer spectra with specific n-alkane solutions. [\[9\]](#)

Biological Activity and Drug Development Potential

A thorough review of scientific literature and chemical databases, including PubChem, reveals no significant documented biological activity for **Ethyl 3,5-dinitrobenzoate**. The "Biological Test Results" section in its PubChem entry is empty. [\[4\]](#) Furthermore, toxicology data is limited, with most safety data sheets indicating "no data available" for metrics beyond acute oral toxicity. [\[5\]](#) [\[10\]](#) Consequently, this compound is not currently considered a candidate for drug development, and there is no information regarding its interaction with any biological signaling pathways.

Solubility Profile

Quantitative experimental data on the solubility of **Ethyl 3,5-dinitrobenzoate** in common organic solvents is not readily available in the literature, with safety data sheets consistently reporting "No information available". [\[10\]](#) However, its calculated LogP (octanol-water partition coefficient) of 2.726 suggests it has moderate lipophilicity and is likely to be more soluble in organic solvents than in water.

For context, a study on its parent compound, 3,5-dinitrobenzoic acid, showed that its solubility increases with temperature and follows the order of methanol > ethanol > ethyl acetate >

acetonitrile > dichloromethane > toluene > water.[11] While not directly applicable to the ethyl ester, this provides some indication of its likely behavior in protic and aprotic solvents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-二硝基苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl 3,5-dinitrobenzoate | 618-71-3 | FE70670 | Biosynth [biosynth.com]
- 3. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. Ethyl 3,5-dinitrobenzoate | C9H8N2O6 | CID 69255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Ethyl 3,5-dinitrobenzoate (CAS 618-71-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. prepchem.com [prepchem.com]
- 8. Separation of Ethyl 3,5-dinitrobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ETHYL 3,5-DINITROBENZOATE | 618-71-3 [chemicalbook.com]
- 10. fishersci.ie [fishersci.ie]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 3,5-dinitrobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581897#ethyl-3-5-dinitrobenzoate-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com